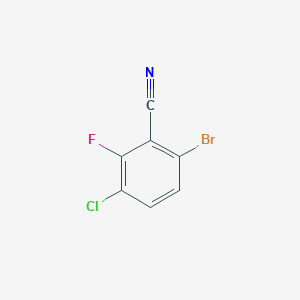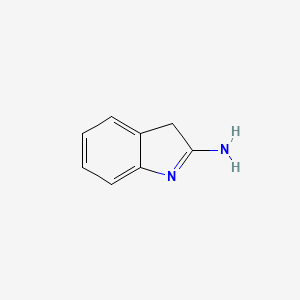
5-Fluoropyridin-2-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoropyridin-2-amine hydrobromide is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of a fluorine atom in the pyridine ring imparts unique electronic properties, making it a valuable building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoropyridin-2-amine hydrobromide typically involves the fluorination of 2-aminopyridine. One common method is the Balz-Schiemann reaction, where 2-aminopyridine is diazotized and then treated with a fluorinating agent such as hydrogen fluoride or tetrafluoroborate salts . The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial processes .
Chemical Reactions Analysis
Types of Reactions
5-Fluoropyridin-2-amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Fluorinating Agents: Hydrogen fluoride, tetrafluoroborate salts.
Oxidizing Agents: Nitric acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions include various substituted pyridines, nitro derivatives, and complex aromatic compounds .
Scientific Research Applications
5-Fluoropyridin-2-amine hydrobromide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.
Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals.
Biological Research: It serves as a precursor for radiolabeled compounds used in imaging studies.
Agricultural Chemistry: It is used in the development of agrochemicals, including herbicides and insecticides.
Mechanism of Action
The mechanism of action of 5-Fluoropyridin-2-amine hydrobromide involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting enzymes or receptors involved in disease pathways. The fluorine atom enhances the compound’s binding affinity and selectivity for its target, leading to improved efficacy and reduced side effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoropyridine: Similar structure but lacks the hydrobromide component.
5-Bromo-2-methylpyridin-3-amine: Contains a bromine atom instead of fluorine.
6-Fluoro-3-pyridineamine: Another fluorinated pyridine derivative with different substitution patterns.
Uniqueness
5-Fluoropyridin-2-amine hydrobromide is unique due to the presence of both the fluorine atom and the hydrobromide salt, which can influence its solubility, stability, and reactivity. This makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
5-fluoropyridin-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2.BrH/c6-4-1-2-5(7)8-3-4;/h1-3H,(H2,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZGIYLZHKYTEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3R,4R)-4-acetamido-1-benzylpyrrolidin-3-yl]acetamide](/img/structure/B7988749.png)

![[(3S,4S)-4-acetyloxy-1-benzylpyrrolidin-3-yl] acetate](/img/structure/B7988760.png)
![[(3S,4S)-1-benzyl-4-diphenoxyphosphoryloxypyrrolidin-3-yl] diphenyl phosphate](/img/structure/B7988768.png)
![N-[(3S,4S)-4-acetamidopyrrolidin-3-yl]acetamide](/img/structure/B7988780.png)
![[(3R,4R)-4-acetyloxy-1-benzylpyrrolidin-3-yl] acetate](/img/structure/B7988783.png)
![1-[(3R,4R)-1-benzyl-4-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]pyrrolidin-3-yl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B7988788.png)
![N-[(3S,4S)-1-benzyl-4-(trifluoromethylsulfonylamino)pyrrolidin-3-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B7988793.png)
![1-[(3S,4S)-1-benzyl-4-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]pyrrolidin-3-yl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B7988797.png)
![2-(Benzo[d]thiazol-2-yl)-N-hydroxyacetimidamide](/img/structure/B7988816.png)

